molecular formula C6H16BrN B8138478 N,n-diisopropylamine hydrobromide

N,n-diisopropylamine hydrobromide

Cat. No.: B8138478
M. Wt: 182.10 g/mol
InChI Key: KIJXMUOJNZXYHU-UHFFFAOYSA-N
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Description

N,n-diisopropylamine hydrobromide is an organic compound with the molecular formula C₆H₁₆BrN and a molecular weight of 182.102 g/mol . It is a white to light yellow crystalline solid that is soluble in water. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

N,n-diisopropylamine hydrobromide can be synthesized through the reaction of diisopropylamine with hydrobromic acid. The reaction typically involves mixing diisopropylamine with an aqueous solution of hydrobromic acid under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain pure this compound .

Chemical Reactions Analysis

N,n-diisopropylamine hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form various products.

    Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.

Common reagents used in these reactions include organolithium reagents, alkyl halides, and carbonyl compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,n-diisopropylamine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and enamines.

    Biology: It is used in the synthesis of biologically active compounds and as a precursor in the preparation of pharmaceuticals.

    Medicine: It is involved in the synthesis of various medicinal compounds, including anesthetics and analgesics.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,n-diisopropylamine hydrobromide involves its ability to act as a nucleophile in various chemical reactions. It can donate a pair of electrons to form bonds with electrophiles, facilitating the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

N,n-diisopropylamine hydrobromide can be compared with other similar compounds such as:

This compound is unique due to its specific combination of nucleophilic properties and the presence of the bromide ion, making it particularly useful in certain synthetic applications.

Properties

IUPAC Name

di(propan-2-yl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJXMUOJNZXYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]C(C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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